Perk-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

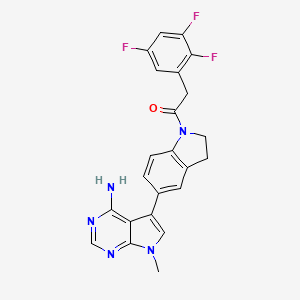

Molecular Formula |

C23H18F3N5O |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-(2,3,5-trifluorophenyl)ethanone |

InChI |

InChI=1S/C23H18F3N5O/c1-30-10-16(20-22(27)28-11-29-23(20)30)12-2-3-18-13(6-12)4-5-31(18)19(32)8-14-7-15(24)9-17(25)21(14)26/h2-3,6-7,9-11H,4-5,8H2,1H3,(H2,27,28,29) |

InChI Key |

JCUSVFKWUQBVHH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=C(C(=CC(=C5)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Perk-IN-2: A Technical Guide

Abstract: This document provides a detailed technical overview of the mechanism of action for Perk-IN-2, a highly potent and selective small molecule inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). It is intended for researchers, scientists, and drug development professionals. The guide covers the underlying biology of the PERK signaling pathway, the molecular mechanism of inhibition by this compound, quantitative data on its potency, and detailed experimental protocols for its characterization.

Introduction to the PERK Signaling Pathway

The Unfolded Protein Response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1] The UPR is mediated by three primary ER transmembrane sensors: PERK, Inositol-Requiring Enzyme 1 (IRE1), and Activating Transcription Factor 6 (ATF6).[2] PERK is a type I ER membrane protein with a cytosolic kinase domain that plays a pivotal role in restoring ER homeostasis.[3]

Under normal conditions, the ER chaperone GRP78/BiP binds to the luminal domain of PERK, keeping it in an inactive state.[2] Upon ER stress, GRP78/BiP dissociates to assist with protein folding, leading to the oligomerization and subsequent trans-autophosphorylation of PERK, which activates its kinase function.[2][4]

Activated PERK has one primary substrate: the α-subunit of eukaryotic translation initiation factor 2 (eIF2α).[5] Phosphorylation of eIF2α at Serine 51 converts it into an inhibitor of its guanine nucleotide exchange factor, eIF2B.[4] This leads to two major downstream effects:

-

Global Attenuation of Protein Synthesis: The inhibition of eIF2B activity reduces the overall rate of translation initiation, thereby decreasing the protein load entering the ER and allowing the cell to resolve the stress.[2][3]

-

Selective Translation of Stress-Response mRNAs: Paradoxically, p-eIF2α promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[6][7] ATF4 is a transcription factor that upregulates a suite of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis (e.g., CHOP/GADD153).[2][6]

While transient PERK activation is a pro-survival, adaptive response, chronic activation can be detrimental and lead to apoptosis, implicating the pathway in various diseases, including cancer and neurodegenerative disorders.[6][7]

Core Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of the PERK kinase.[3][8] This class of inhibitors functions by binding to the highly conserved ATP-binding pocket within the catalytic domain of PERK.[9] By occupying this site, this compound directly prevents the binding of ATP, the co-substrate required for the phosphotransferase reaction.

The direct consequences of this inhibition are:

-

Prevention of PERK Autophosphorylation: The initial activation step of PERK, trans-autophosphorylation, is blocked.

-

Inhibition of eIF2α Phosphorylation: Without its kinase activity, PERK cannot phosphorylate its downstream substrate, eIF2α.

By preventing the phosphorylation of eIF2α, this compound effectively shuts down the entire downstream signaling cascade. This restores global protein synthesis and prevents the selective translation of ATF4, thereby blocking the induction of its target genes. This makes this compound a powerful chemical probe for studying the physiological and pathological roles of the PERK pathway.

Quantitative Data Summary

This compound is characterized by its high potency in both biochemical and cellular assays. The key quantitative metrics for its activity are summarized below.

| Parameter | Value | Assay Type | Description |

| IC₅₀ (PERK) | 0.2 nM | In Vitro Kinase Assay | Concentration of this compound required to inhibit 50% of recombinant PERK kinase activity.[10][11][12][13] |

| IC₅₀ (p-PERK) | 0.03 - 0.1 µM | Cellular Assay | Concentration range required to inhibit 50% of PERK autophosphorylation in A549 cells upon ER stress induction.[10][11][12] |

Note: While specific selectivity data for this compound against other eIF2α kinases (PKR, GCN2, HRI) is not detailed in the provided search results, structurally similar and highly potent PERK inhibitors like GSK2606414 and GSK2656157 exhibit excellent selectivity, often over 100-fold to 500-fold, against these related kinases.[2][8]

Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized biochemical and cell-based assays.

In Vitro PERK Kinase Assay (IC₅₀ Determination)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified PERK. A common method utilizes a luminescence-based readout that measures ATP consumption.

Methodology:

-

Reagents & Buffers:

-

Kinase Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT.[14]

-

Enzyme: Recombinant human PERK kinase domain (e.g., 87 nM final concentration).[15]

-

Substrate: Recombinant human eIF2α or a suitable peptide substrate (e.g., 0.26 µM final concentration).[15]

-

ATP: 50 µM final concentration.[15]

-

Inhibitor: this compound serially diluted in DMSO.

-

Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega).

-

-

Procedure:

-

In a 384-well microplate, add 1.25 µL of serially diluted this compound to respective wells.

-

Add 1.25 µL of PERK enzyme solution to all wells and pre-incubate for 30-60 minutes at room temperature to allow for inhibitor binding.[15]

-

Initiate the kinase reaction by adding 2.5 µL of a 2x solution containing the eIF2α substrate and ATP.

-

Incubate the reaction for 60-120 minutes at room temperature.[15]

-

Terminate the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 40 minutes in the dark.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Cellular PERK Autophosphorylation Assay

This assay measures the ability of this compound to inhibit PERK activation within a cellular context. The readout is the level of phosphorylated PERK (p-PERK), typically detected by Western Blot.

Methodology:

-

Cell Culture and Treatment:

-

Seed A549 cells (or another suitable cell line) in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells by replacing the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 1 µM) or DMSO vehicle control. Incubate for 1-2 hours.[10]

-

Induce ER stress by adding an inducer such as Thapsigargin (e.g., 100-200 nM) or Tunicamycin (e.g., 2.5 µg/mL) to the media.[16][17][18] Incubate for a specified time (e.g., 30-60 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

Resolve 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phosphorylated PERK (e.g., anti-p-PERK Thr980) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total PERK and a loading control (e.g., α-tubulin or GAPDH) to ensure equal protein loading.[16]

-

-

Data Analysis:

-

Quantify the band intensities for p-PERK and total PERK using densitometry software.

-

Normalize the p-PERK signal to the total PERK or loading control signal.

-

Calculate the percent inhibition of PERK phosphorylation at each this compound concentration relative to the ER-stressed, vehicle-treated control.

-

Plot the data and determine the cellular IC₅₀ value.

-

References

- 1. What are PERK inhibitors and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The structure of the PERK kinase domain suggests the mechanism for its activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation-dependent substrate recruitment by the eukaryotic translation initiation factor 2 kinase PERK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Structural Determinants of PERK Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | ERK | TargetMol [targetmol.com]

- 12. biocompare.com [biocompare.com]

- 13. ebiohippo.com [ebiohippo.com]

- 14. protocols.io [protocols.io]

- 15. journals.plos.org [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

Perk-IN-2: A Potent and Selective Inhibitor of PERK for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway implicated in a variety of diseases, including cancer and neurodegenerative disorders. The dysregulation of PERK signaling presents a compelling therapeutic target. This document provides a comprehensive technical overview of Perk-IN-2 (also known as GSK2606414), a first-in-class, potent, and selective inhibitor of PERK. We will detail its mechanism of action, present key quantitative data on its biochemical and cellular activity, and provide outlines for essential experimental protocols for its characterization. This guide is intended to serve as a resource for researchers investigating the therapeutic potential of PERK inhibition.

The PERK Signaling Pathway

Under conditions of endoplasmic reticulum (ER) stress, such as the accumulation of unfolded or misfolded proteins, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from the luminal domain of PERK, leading to its dimerization and autophosphorylation, and subsequent activation.[1] Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Ser51.[2] This phosphorylation event has two major consequences: the attenuation of global protein synthesis, which reduces the load of new proteins entering the ER, and the preferential translation of activating transcription factor 4 (ATF4) mRNA.[3][4] ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[3] The PERK signaling pathway is a key regulator of cell fate under ER stress, and its inhibition is a promising strategy for therapeutic intervention in diseases where this pathway is chronically activated.[1][5]

Caption: The PERK signaling pathway in response to ER stress.

Quantitative Data for this compound (GSK2606414)

This compound, also known as GSK2606414, is a highly potent and selective inhibitor of PERK.[3] Its inhibitory activity has been characterized in both biochemical and cellular assays. A structurally related compound, GSK2656157, was developed with improved pharmacokinetic properties.[4]

Table 1: In Vitro and Cellular Activity of PERK Inhibitors

| Compound | Assay Type | Target | IC50 | Cell Line | Cellular Effect | Reference |

| This compound (GSK2606414) | Biochemical | PERK | 0.4 nM | - | - | [3] |

| This compound (GSK2606414) | Cellular | PERK Autophosphorylation | 10 nM | Human Tumor Cells | Inhibition of PERK phosphorylation | [3] |

| GSK2656157 | Biochemical | PERK | 0.9 nM | - | - | [4] |

| GSK2656157 | Cellular | PERK Phosphorylation | ≤30 nM | BxPC3 (human), LL/2 (murine) | Inhibition of ER stress-induced PERK and eIF2α phosphorylation | [6] |

Table 2: In Vivo Efficacy of PERK Inhibitors

| Compound | Animal Model | Tumor Type | Dosing | Effect | Reference |

| This compound (GSK2606414) | Mouse Xenograft | Human Tumor | Not specified | Tumor growth inhibition | [3] |

| GSK2656157 | Mouse Xenograft | Pancreas and Multiple Myeloma | 150 mg/kg/12h (p.o.) | 54-110% tumor growth inhibition | [6] |

Experimental Protocols

In Vitro PERK Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against PERK, based on the principles described for the discovery of GSK2606414.[3]

Caption: Workflow for an in vitro PERK kinase inhibition assay.

Methodology:

-

Reagents and Materials:

-

Recombinant human PERK kinase domain

-

Peptide substrate (e.g., a synthetic peptide derived from eIF2α)

-

This compound (or other test compounds) at various concentrations

-

ATP (radiolabeled, e.g., [γ-³³P]ATP, or non-radiolabeled for coupled-enzyme systems)

-

Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiolabeled ATP, or luminescence-based detection kits for ADP formation)

-

Microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microplate, add the recombinant PERK kinase domain, the peptide substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction (e.g., by adding a stop solution).

-

Detect the level of substrate phosphorylation. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³³P]ATP, and quantifying the radioactivity. For non-radiolabeled assays, follow the manufacturer's instructions for the detection kit (e.g., measuring luminescence).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular PERK Autophosphorylation Assay

This protocol describes a method to assess the ability of this compound to inhibit PERK autophosphorylation in a cellular context, as demonstrated in human tumor cell lines.[3]

Caption: Experimental workflow for cellular PERK autophosphorylation assay.

Methodology:

-

Reagents and Materials:

-

A549 human lung carcinoma cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

ER stress inducer (e.g., Thapsigargin or Tunicamycin)

-

Lysis buffer

-

Protein quantification assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting equipment

-

Primary antibodies: anti-phospho-PERK (Thr980) and anti-total PERK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed A549 cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce ER stress by adding an ER stress inducer (e.g., 1 µM Thapsigargin) for a defined period (e.g., 30-60 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against phospho-PERK and total PERK.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for phospho-PERK and total PERK. Normalize the phospho-PERK signal to the total PERK signal.

-

Plot the normalized phospho-PERK levels against the inhibitor concentration to determine the cellular IC50.

-

Conclusion

This compound (GSK2606414) is a valuable research tool for investigating the roles of the PERK signaling pathway in health and disease. Its high potency and selectivity make it a suitable compound for in vitro and cellular studies aimed at elucidating the biological consequences of PERK inhibition. Furthermore, the development of the structurally related and orally bioavailable inhibitor, GSK2656157, provides a promising lead for in vivo studies and preclinical drug development. The experimental protocols outlined in this guide provide a foundation for the robust evaluation of this compound and other novel PERK inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PERK Inhibitor II, GSK2656157 - CAS 1337532-29-2 - Calbiochem | 504651 [merckmillipore.com]

Perk-IN-2: A Technical Guide to its Effects on eIF2α Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of Perk-IN-2, a potent inhibitor of an essential kinase in the Integrated Stress Response (ISR), on the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on inhibitor efficacy, and detailed experimental protocols for researchers in cellular biology and drug discovery.

Introduction: The PERK/eIF2α Signaling Axis

The Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) is a critical sensor of endoplasmic reticulum (ER) stress. Under conditions of cellular stress, such as the accumulation of unfolded or misfolded proteins, PERK is activated through autophosphorylation. Activated PERK then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at the Serine 51 residue. This phosphorylation event is a key regulatory node in the ISR, leading to a global attenuation of protein synthesis to reduce the load on the ER. However, it also paradoxically promotes the translation of specific mRNAs, such as that of Activating Transcription Factor 4 (ATF4), which orchestrates a transcriptional program to resolve the stress. Dysregulation of the PERK/eIF2α pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it a compelling target for therapeutic intervention.

This compound: A Potent PERK Inhibitor

This compound is a small molecule inhibitor that targets the kinase activity of PERK. By inhibiting PERK, this compound prevents the subsequent phosphorylation of eIF2α, thereby blocking the downstream signaling cascade of the ISR.

Quantitative Data on this compound Activity

The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) value.

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | PERK | 0.2 | In vitro kinase assay |

This table summarizes the reported in vitro potency of this compound against its primary target, PERK.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams are provided.

PERK Signaling Pathway

Caption: PERK signaling pathway under ER stress and its inhibition by this compound.

Western Blot Workflow for p-eIF2α Detection

Caption: Workflow for assessing eIF2α phosphorylation via Western blotting.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on eIF2α phosphorylation.

Western Blot Analysis of eIF2α Phosphorylation

This protocol describes the detection of phosphorylated eIF2α (p-eIF2α) in cell lysates by Western blotting.

Materials:

-

Cell culture medium and supplements

-

ER stress inducer (e.g., Thapsigargin or Tunicamycin)

-

This compound

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51), Rabbit anti-total eIF2α, Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Induce ER stress by adding an appropriate concentration of Thapsigargin (e.g., 1 µM) or Tunicamycin (e.g., 5 µg/mL) for the desired time (e.g., 1-4 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the bands using appropriate software. Normalize the p-eIF2α signal to total eIF2α and the loading control (β-actin).

-

In Vitro PERK Kinase Assay

This protocol outlines a method to directly measure the inhibitory effect of this compound on PERK kinase activity in a cell-free system.

Materials:

-

Recombinant active PERK kinase

-

Recombinant eIF2α protein (substrate)

-

This compound

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

SDS-PAGE gels and reagents (for radioactive assay)

-

Phosphorimager or luminometer

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant eIF2α, and desired concentrations of this compound or vehicle.

-

Add recombinant active PERK kinase to the mixture.

-

Pre-incubate for 10 minutes at 30°C.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding ATP (and [γ-³²P]ATP for radioactive detection).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

-

Termination and Detection:

-

For Radioactive Assay:

-

Stop the reaction by adding Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the radioactive signal of the phosphorylated eIF2α band.

-

-

For ADP-Glo™ Assay:

-

Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol using a luminometer.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[1][2][3] This protocol provides a general framework for assessing the engagement of this compound with PERK.

Materials:

-

Cell culture medium and supplements

-

This compound

-

PBS

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Western blotting reagents (as described in Protocol 4.1)

Procedure:

-

Cell Treatment:

-

Culture cells to a high confluency.

-

Treat the cells with this compound or vehicle (DMSO) at the desired concentration for 1-2 hours in the cell culture incubator.

-

-

Heating:

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C. A no-heat control (kept on ice) should be included.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein fraction (pellet).

-

-

Analysis:

-

Collect the supernatant and determine the protein concentration.

-

Analyze the amount of soluble PERK in each sample by Western blotting using an anti-PERK antibody.

-

A shift in the thermal denaturation curve of PERK in the presence of this compound compared to the vehicle control indicates target engagement.

-

Conclusion

This compound is a potent and specific inhibitor of PERK, a key regulator of the cellular stress response. By inhibiting the phosphorylation of eIF2α, this compound provides a valuable tool for researchers to investigate the physiological and pathological roles of the PERK signaling pathway. The experimental protocols provided in this guide offer a robust framework for characterizing the effects of this compound and similar compounds in both in vitro and cellular contexts. These methodologies are essential for advancing our understanding of the ISR and for the development of novel therapeutics targeting this critical pathway.

References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Quantitation of ERK1/2 inhibitor cellular target occupancies with a reversible slow off-rate probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Cellular Stress Pathways with PERK-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of PERK-IN-2, a potent inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). It details the compound's mechanism of action within the Unfolded Protein Response (UPR) pathway and offers comprehensive experimental protocols for its application in cellular stress research.

Introduction: The Unfolded Protein Response and the PERK Pathway

The Endoplasmic Reticulum (ER) is a critical organelle for protein synthesis, folding, and modification.[1] Perturbations in the ER environment, such as nutrient deprivation, hypoxia, or the accumulation of misfolded proteins, lead to a state known as ER stress.[2][3] To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[4] The UPR aims to restore ER homeostasis by halting protein translation, degrading misfolded proteins, and increasing the production of molecular chaperones. If the stress is prolonged or overwhelming, the UPR can switch from a pro-survival to a pro-apoptotic response.[4][5]

The UPR is mediated by three main ER-resident transmembrane proteins: PERK, Inositol-requiring enzyme 1 (IRE1), and Activating Transcription Factor 6 (ATF6).[6] The PERK pathway is a central branch of the UPR. Under ER stress, PERK is activated through oligomerization and autophosphorylation.[7] Activated PERK then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α).[7][8][9] This phosphorylation leads to a global attenuation of protein synthesis, reducing the protein load on the ER.[1] Paradoxically, p-eIF2α selectively promotes the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[5][9] ATF4 is a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, often through the induction of C/EBP homologous protein (CHOP).[4][5][10]

Given its critical role in cell fate decisions under stress, the PERK pathway is a significant target in various diseases, including cancer and neurodegenerative disorders.[2][9] Small molecule inhibitors like this compound are invaluable tools for dissecting the precise roles of this pathway.

This compound: A Potent and Selective Inhibitor

This compound is a highly potent and selective small-molecule inhibitor of PERK kinase activity. Its primary mechanism of action is to block the autophosphorylation of PERK, thereby preventing the activation of its downstream signaling cascade.[11][12] This inhibition prevents the subsequent phosphorylation of eIF2α and the translation of ATF4, effectively shutting down this arm of the UPR.

Data Presentation: Potency of this compound

The following table summarizes the reported in vitro and cellular potency of this compound. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's effectiveness.

| Assay Type | Target/Process | Cell Line | IC50 Value | Reference |

| In Vitro Kinase Assay | PERK Kinase Activity | - | 0.2 nM | [11][12] |

| Cellular Assay | PERK Autophosphorylation | A549 cells | 30 - 100 nM | [11][12] |

Signaling Pathway Visualizations

The following diagrams illustrate the PERK signaling cascade and the mechanism of its inhibition by this compound.

Caption: The PERK branch of the Unfolded Protein Response pathway.

Caption: Mechanism of action for this compound, which blocks PERK autophosphorylation.

Experimental Protocols

The following protocols provide a framework for using this compound to study cellular stress. Researchers should optimize conditions for their specific cell lines and experimental setups.

Protocol 1: Induction of ER Stress and PERK Inhibition

This protocol describes how to treat cultured cells to induce ER stress and inhibit PERK signaling with this compound.

Materials:

-

Cell line of interest (e.g., A549, HT-29, BxPC3)[11][13][14]

-

Complete cell culture medium

-

ER stress inducer stock solution (e.g., 1 mg/mL Tunicamycin or 1 mM Thapsigargin in DMSO)[13]

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

6-well or 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will result in 50-70% confluency at the time of treatment (e.g., 5 x 10⁵ cells/well for a 6-well plate). Allow cells to adhere and grow for 24 hours.[14]

-

Inhibitor Pre-treatment: Prepare working solutions of this compound in complete medium. Aspirate the old medium from the cells and replace it with medium containing the desired concentrations of this compound (e.g., 0.1, 0.3, 1 µM) or a vehicle control (DMSO). Incubate for 1-2 hours.[11][13][14]

-

ER Stress Induction: Add the ER stress inducer directly to the wells to achieve the final desired concentration (e.g., 5 µg/mL tunicamycin or 1 µM thapsigargin).[13]

-

Incubation: Incubate the cells for the desired time period (e.g., 2, 6, 16, or 24 hours) depending on the endpoint being measured.[11][13][15]

-

Harvesting: After incubation, proceed with cell harvesting for downstream analysis (e.g., protein extraction for Western Blot, RNA isolation for qPCR, or a cell viability assay).

Protocol 2: Western Blot Analysis of PERK Pathway Activation

This protocol is for assessing the phosphorylation status of PERK and eIF2α, and the expression of ATF4.

Materials:

-

Treated cell lysates from Protocol 1

-

RIPA buffer supplemented with protease and phosphatase inhibitors[13]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-PERK (Thr980), anti-PERK, anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse cells in ice-cold RIPA buffer.[13] Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, diluted according to the manufacturer's recommendations.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize ATF4 to the loading control.

Protocol 3: Cell Viability (XTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment.

Materials:

-

Cells treated in a 96-well plate (from Protocol 1)

-

XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) colorimetric assay kit[14]

Procedure:

-

Cell Treatment: Seed and treat cells in a 96-well plate (e.g., 5 x 10³ cells/well) as described in Protocol 1.[14] Include wells with medium only (blank control).

-

Reagent Preparation: Prepare the XTT/PMS mixture according to the manufacturer's instructions immediately before use.[15]

-

Assay: At the end of the treatment period, add 25-50 µL of the XTT/PMS mixture to each well.[14][15]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, or until a visible color change occurs.

-

Measurement: Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

-

Analysis: Subtract the blank control absorbance from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the effects of this compound on cellular responses to ER stress.

Caption: A typical experimental workflow for studying the effects of this compound.

This guide provides the foundational knowledge and protocols for utilizing this compound as a tool to investigate the complex roles of the PERK signaling pathway in cellular stress. By specifically inhibiting this pathway, researchers can elucidate its contribution to cell survival, adaptation, and apoptosis in various physiological and pathological contexts.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. What are PERK inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 5. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The structure of the PERK kinase domain suggests the mechanism for its activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PERK and GCN2 Contribute to eIF2α Phosphorylation and Cell Cycle Arrest after Activation of the Unfolded Protein Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | ERK | TargetMol [targetmol.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Publishers Panel [ppch.pl]

- 15. psjd.icm.edu.pl [psjd.icm.edu.pl]

The Emergence of Perk-IN-2: A Technical Guide to its Potential in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

The protein kinase R (PKR)-like endoplasmic reticulum kinase, or PERK, has emerged as a critical mediator in the cellular stress response, particularly within the tumor microenvironment. Its dual role in promoting both cancer cell survival and apoptosis has made it a compelling target for therapeutic intervention. This technical guide delves into the preclinical data and potential of Perk-IN-2, a potent and selective PERK inhibitor, in the landscape of cancer research.

Core Mechanism of Action: Inhibiting the PERK Signaling Pathway

This compound is a potent inhibitor of PERK with a reported half-maximal inhibitory concentration (IC50) of 0.2 nM.[1][2][3][4] Its primary mechanism of action is the inhibition of PERK autophosphorylation. In in-vitro studies using A549 cells, this compound demonstrated inhibition of PERK autophosphorylation with an IC50 value in the range of 0.03 to 0.1 μM after a 2-hour treatment.[1][3][4]

The PERK signaling cascade is a crucial component of the Unfolded Protein Response (UPR), a cellular mechanism to cope with endoplasmic reticulum (ER) stress. Under stress conditions, such as those found in the nutrient-deprived and hypoxic tumor microenvironment, PERK is activated. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis to reduce the load of misfolded proteins. However, this phosphorylation also paradoxically promotes the translation of specific mRNAs, such as activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis via the transcription factor CHOP. By inhibiting PERK, this compound disrupts this adaptive response, potentially pushing cancer cells towards apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and its closely related analog, GSK2606414.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (this compound) | 0.2 nM | Cell-free PERK kinase assay | [1][2][3][4] |

| IC50 (GSK2606414) | 0.4 nM | Cell-free PERK kinase assay | [5] |

| Cellular IC50 (this compound) | 0.03 - 0.1 µM | Inhibition of PERK autophosphorylation in A549 cells (2-hour treatment) | [1][3][4] |

| Cellular IC50 (GSK2656157) | 10 - 30 nM | Inhibition of PERK activation and downstream substrates | [6] |

Table 1: In Vitro Potency of this compound and Related Compounds

| Tumor Model | Compound | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Pancreatic (BxPC3) Xenograft | GSK2606414 | Orally administered | Dose-dependent inhibition | [5] |

| Multiple Human Tumor Xenografts | GSK2656157 | 50 or 150 mg/kg, twice daily | 54–114% at 150 mg/kg | [6] |

Table 2: In Vivo Antitumor Efficacy of PERK Inhibitors

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments used to characterize the effects of this compound.

Western Blot Analysis of PERK Pathway Activation

This protocol is designed to assess the phosphorylation status of PERK and the expression levels of its downstream targets, eIF2α and ATF4.

-

Cell Culture and Treatment: Plate cancer cells (e.g., A549) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired duration (e.g., 2 hours). Include a positive control (e.g., tunicamycin to induce ER stress) and a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against p-PERK (Thr980), total PERK, p-eIF2α (Ser51), total eIF2α, and ATF4 overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection system. Densitometry analysis can be performed to quantify protein levels relative to a loading control (e.g., β-actin or GAPDH).

Cell Viability Assay

This assay measures the effect of this compound on cancer cell proliferation and viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Assay Reagent Addition: Add a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a typical study to evaluate the antitumor efficacy of this compound in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., BxPC3) into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (or its more soluble analog GSK2656157) orally at different doses (e.g., 50 and 150 mg/kg, twice daily). The control group receives the vehicle.

-

Tumor Measurement and Body Weight: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.

-

Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry).

Visualizing the Research Framework

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: The PERK signaling pathway and the inhibitory action of this compound.

Caption: A typical preclinical experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound and its analogs represent a promising class of targeted therapies for cancers that exhibit high levels of ER stress. The available preclinical data demonstrates potent and selective inhibition of the PERK signaling pathway, leading to antitumor effects both in vitro and in vivo. Further research is warranted to fully elucidate the therapeutic potential of this compound, including its efficacy in a broader range of cancer types, its potential for combination therapies, and the identification of predictive biomarkers to select patient populations most likely to respond to this treatment strategy. This technical guide provides a foundational understanding for researchers to build upon in the continued investigation of PERK inhibition in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | ERK | TargetMol [targetmol.com]

- 3. This compound | MedChemExpress_±¨¼Û/¼Û¸ñ/ÐÔÄܲÎÊý/ͼ, Medchemexpress (MCE)_ÉúÎïÆ÷²ÄÍø [bio-equip.com]

- 4. This compound-参数-价格-MedChemExpress (MCE) [antpedia.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

The Role of Perk-IN-2 in Neurodegenerative Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates the unfolded protein response (UPR) and, specifically, the Protein Kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK) signaling pathway in the pathophysiology of these disorders. Chronic activation of the PERK pathway in response to ER stress, a common feature in neurodegenerative diseases, can lead to a sustained shutdown of protein synthesis and ultimately neuronal cell death.[1][2][3] Perk-IN-2, a potent and selective inhibitor of PERK, has emerged as a valuable research tool to investigate the therapeutic potential of modulating this pathway. This technical guide provides an in-depth overview of the use of this compound in neurodegenerative disease research, including its mechanism of action, experimental protocols, and available data.

The PERK Signaling Pathway in Neurodegeneration

Under conditions of ER stress, often caused by the accumulation of misfolded proteins, the chaperone protein BiP/GRP78 dissociates from PERK, leading to its dimerization and autophosphorylation.[4] Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which has two main consequences: a general attenuation of protein synthesis to reduce the protein load on the ER, and the selective translation of activating transcription factor 4 (ATF4).[5] While transient PERK activation is a protective cellular response, chronic activation, as seen in many neurodegenerative diseases, can be detrimental.[6] Sustained eIF2α phosphorylation leads to a prolonged suppression of essential protein synthesis, while elevated ATF4 can induce the expression of pro-apoptotic genes, contributing to neuronal demise.[1][2][3]

This compound: A Potent Inhibitor of the PERK Pathway

This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of PERK. By inhibiting PERK autophosphorylation, this compound prevents the subsequent phosphorylation of eIF2α and the downstream consequences of chronic PERK activation. This allows for the restoration of global protein synthesis and a reduction in the expression of pro-apoptotic factors, offering a potential therapeutic strategy for neurodegenerative diseases.

Quantitative Data on PERK Inhibitors

| PERK Inhibitor | IC50 (nM) | Cell Line | Reference |

| This compound | 0.2 | - | N/A |

| GSK2606414 | 0.4 | - | [7] |

| GSK2656157 | 0.9 | - | [7] |

| AMG PERK 44 | 6 | - | [6] |

Caption: Inhibitory concentrations (IC50) of various PERK inhibitors.

| Treatment | Time Point | p-eIF2α Levels (relative to control) | ATF4 Expression (relative to control) |

| ER Stress Inducer | 2 hr | Increased | Increased |

| ER Stress Inducer | 4 hr | Peak Increase | Increased |

| ER Stress Inducer | 8 hr | Decreasing | Peak Increase |

| ER Stress Inducer + PERK Inhibitor | 4 hr | Significantly Reduced | Significantly Reduced |

Caption: Illustrative time-course of PERK pathway activation and inhibition. Note: This table represents a generalized trend observed in multiple studies and is not specific to this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments to investigate the effects of this compound.

In Vitro Assays

1. Western Blot Analysis of PERK Pathway Activation

This protocol is for assessing the phosphorylation status of PERK and eIF2α, and the expression levels of ATF4 in cultured neuronal cells.

-

Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y, primary neurons) at a suitable density. Once attached, treat the cells with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence or absence of varying concentrations of this compound for desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software.

-

2. Neuronal Viability Assay

This protocol is to assess the protective effects of this compound against ER stress-induced cell death.

-

Cell Culture and Treatment: Plate neuronal cells in a 96-well plate. Induce ER stress with a neurotoxic agent (e.g., tunicamycin, Aβ oligomers) with and without co-treatment of this compound at various concentrations.

-

MTT Assay:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

LDH Assay:

-

Collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.

-

-

Live/Dead Staining:

-

Stain cells with a mixture of calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).

-

Visualize and quantify the number of live and dead cells using fluorescence microscopy.[8]

-

In Vivo Studies in Neurodegenerative Disease Models

The following are generalized protocols for using this compound in mouse models of Alzheimer's and Parkinson's disease. Specific doses and treatment regimens for this compound would need to be optimized based on its pharmacokinetic and pharmacodynamic properties.

1. Alzheimer's Disease Mouse Model (e.g., 5XFAD)

-

Animal Model: Use 5XFAD transgenic mice, which develop amyloid plaques and cognitive deficits.[4][9]

-

This compound Administration: Based on pharmacokinetic studies of similar PERK inhibitors, oral gavage is a common administration route.[10] A starting point for dose-finding studies could be in the range of 10-50 mg/kg, administered daily.

-

Experimental Groups:

-

Wild-type + Vehicle

-

Wild-type + this compound

-

5XFAD + Vehicle

-

5XFAD + this compound

-

-

Behavioral Testing: After a defined treatment period, assess cognitive function using tests such as the Morris water maze, Y-maze, or novel object recognition test.

-

Histopathological and Biochemical Analysis:

-

Perfuse the mice and collect brain tissue.

-

Perform immunohistochemistry to quantify amyloid plaque load (using antibodies like 6E10) and neuronal loss (e.g., NeuN staining).

-

Conduct Western blot analysis on brain homogenates to assess the levels of p-PERK, p-eIF2α, ATF4, and synaptic proteins.

-

2. Parkinson's Disease Mouse Model (e.g., MPTP-induced)

-

Animal Model: Induce parkinsonism in C57BL/6 mice by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[11][12][13][14][15]

-

This compound Administration: Administer this compound (e.g., via oral gavage) either before, during, or after MPTP administration to assess its protective or restorative effects.

-

Experimental Groups:

-

Saline + Vehicle

-

Saline + this compound

-

MPTP + Vehicle

-

MPTP + this compound

-

-

Behavioral Testing: Evaluate motor function using tests like the rotarod, pole test, and open field test.

-

Neurochemical and Histological Analysis:

-

Measure striatal dopamine levels using HPLC.

-

Perform immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra (using tyrosine hydroxylase staining).

-

Conduct Western blot analysis on brain tissue to evaluate the PERK signaling pathway.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The PERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. PERK and GCN2 Contribute to eIF2α Phosphorylation and Cell Cycle Arrest after Activation of the Unfolded Protein Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for eIF2α phosphorylation-independent effects of GSK2656157, a novel catalytic inhibitor of PERK with clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological intervention in a transgenic mouse model improves Alzheimer’s-associated pathological phenotype: Involvement of proteasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PERK-eIF2α phosphorylation arm is a pro-survival pathway of BCR-ABL signaling and confers resistance to imatinib treatment in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Activation of PERK/eIF2α/ATF4 signaling inhibits ERα expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Modulation of neuroinflammation and pathology in the 5XFAD mouse model of Alzheimer’s Disease using a biased and selective beta-1 adrenergic receptor partial agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of Different MPTP Administration Intervals on Mouse Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of PERK in Pancreatic Beta-Cell Function and Fate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the function of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) in pancreatic beta-cells. It explores its essential physiological roles in beta-cell development and insulin biogenesis, as well as its pathological implications in endoplasmic reticulum (ER) stress-induced dysfunction and apoptosis, which are hallmarks of type 1 and type 2 diabetes. This guide integrates key quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Introduction: PERK as a Central Regulator of Beta-Cell Homeostasis

The pancreatic beta-cell is a highly specialized secretory cell responsible for producing and secreting insulin to maintain glucose homeostasis. The immense demand for insulin synthesis places a significant burden on the endoplasmic reticulum (ER), making beta-cells particularly vulnerable to ER stress. PERK (also known as EIF2AK3) is a critical ER transmembrane protein that functions as a primary sensor and transducer of ER stress as part of the Unfolded Protein Response (UPR).[1][2]

Initially discovered as a key component of the UPR, PERK's role in beta-cells was thought to be primarily centered on mitigating ER stress to prevent apoptosis.[3] However, subsequent research has revealed a more complex and dualistic function. Under physiological conditions, PERK is essential for neonatal beta-cell proliferation, differentiation, and the proper trafficking and quality control of proinsulin.[4][5] Conversely, chronic or unresolved ER stress leads to sustained PERK activation, which can trigger pro-apoptotic pathways, contributing to beta-cell death and the progression of diabetes.[1][6] This guide will dissect these multifaceted roles of PERK, providing a comprehensive overview for researchers in the field.

The PERK Signaling Pathway in Pancreatic Beta-Cells

Upon accumulation of unfolded or misfolded proteins in the ER lumen, the ER chaperone BiP/GRP78 dissociates from the luminal domain of PERK, leading to its dimerization and autophosphorylation, and subsequent activation.[7] Activated PERK initiates a signaling cascade with profound effects on cellular function.

The canonical PERK signaling pathway involves the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine-51.[3] This phosphorylation event has two major consequences:

-

Global Attenuation of Protein Synthesis: Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, leading to a global reduction in mRNA translation. This serves to decrease the protein load on the ER, allowing it to clear accumulated unfolded proteins.[8]

-

Preferential Translation of Activating Transcription Factor 4 (ATF4): While global translation is suppressed, the translation of specific mRNAs, most notably ATF4, is paradoxically enhanced.[8]

ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and the UPR.[8] However, under conditions of prolonged ER stress, ATF4 also induces the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), also known as GADD153.[6] CHOP, in turn, promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic BH3-only proteins.[8]

Figure 1: The core PERK signaling pathway in pancreatic beta-cells.

Physiological Functions of PERK in Beta-Cells

Contrary to a purely stress-response role, PERK is indispensable for the normal development and function of pancreatic beta-cells.

Beta-Cell Proliferation and Mass

PERK plays a crucial role in the expansion of beta-cell mass during the neonatal period.[4] Studies in Perk knockout (KO) mice have demonstrated a significant reduction in beta-cell proliferation, leading to insufficient beta-cell mass and the development of permanent neonatal diabetes.[3][9] This suggests that PERK-mediated signaling is required for the normal proliferative capacity of beta-cells early in life.

Proinsulin Trafficking and Quality Control

PERK is also fundamentally involved in the biogenesis of insulin. It is required for the proper trafficking of proinsulin from the ER to the Golgi apparatus and for maintaining quality control of proinsulin folding.[3][4] In the absence of PERK, proinsulin accumulates in the ER, a phenotype described as an "impacted ER".[3] This disruption in the secretory pathway contributes to the severe insulin deficiency observed in Perk KO mice.

Regulation of Insulin Secretion and Calcium Dynamics

Recent studies have elucidated a role for PERK in the regulation of insulin secretion through its influence on intracellular calcium (Ca²⁺) dynamics. Acute inhibition of PERK has been shown to impair secretagogue-stimulated Ca²⁺ influx and sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) activity.[10] This effect appears to be mediated, at least in part, through PERK's interaction with calcineurin, a Ca²⁺-dependent phosphatase.[10]

Pathological Roles of PERK in Beta-Cell Dysfunction and Diabetes

While essential for normal function, the chronic activation of PERK, as seen in the context of persistent ER stress, is detrimental to beta-cell survival.

ER Stress-Induced Apoptosis

In both type 1 and type 2 diabetes, beta-cells are subjected to various stressors, including hyperglycemia, pro-inflammatory cytokines, and lipotoxicity, all of which can induce ER stress.[1][6] This leads to sustained activation of the PERK-eIF2α-ATF4-CHOP signaling axis, culminating in apoptosis.[6] The induction of CHOP is a key event in this process, tipping the balance from a pro-survival UPR to a pro-apoptotic response.

The Dual Role of PERK: A Balancing Act

The function of PERK in beta-cells represents a classic example of a "double-edged sword".[11] Its signaling output can be either adaptive and pro-survival or maladaptive and pro-apoptotic, depending on the nature and duration of the stress signal. This highlights the importance of tightly regulated PERK activity for maintaining beta-cell health.

Figure 2: The dual role of PERK in pancreatic beta-cell fate.

Quantitative Data on PERK Function in Beta-Cells

The following tables summarize key quantitative findings from studies on PERK function in pancreatic beta-cells.

Table 1: Effects of PERK Deficiency on Beta-Cell Mass and Proliferation in Mice

| Parameter | Wild-Type (WT) | Perk Knockout (KO) | Fold Change (KO vs. WT) | Reference |

| Beta-Cell Mass (postnatal week 4) | ~20-40 fold increase from birth | ~2-fold increase from birth | ~10-20 fold decrease | [3] |

| Beta-Cell Proliferation (neonatal) | Normal | Significantly reduced | - | [9] |

| Pancreatic Insulin Content (2 months) | 100% | <10% | >10-fold decrease | [12] |

| Serum Insulin (2 months) | 100% | ~5% | ~20-fold decrease | [12] |

Table 2: Effects of PERK Inhibitors on Beta-Cell Function

| Inhibitor (Concentration) | Cell Type / Model | Effect | Magnitude of Change | Reference |

| GSK2606414 (1 µM) | Rat Islets | Inhibition of glucose-stimulated Ca²⁺ influx | ~62% decrease | [10] |

| GSK2606414 (40 nM) | Mouse Islets | Enhanced glucose-stimulated insulin secretion (GSIS) | Significant increase | [13] |

| GSK2606414 (>250 nM) | Mouse Islets | Suppressed GSIS | Significant decrease | [13] |

| PERKi (1 µM) | INS1 832/13 cells | Increased calnexin-SERCA interaction | ~2.4-fold increase | [10] |

Experimental Protocols for Studying PERK Function

This section provides an overview of key experimental methodologies used to investigate the role of PERK in pancreatic beta-cells.

Western Blotting for PERK Pathway Proteins

This protocol is used to detect the phosphorylation status of PERK and eIF2α, and the expression levels of ATF4 and CHOP.

-

Islet Isolation and Lysis: Isolate pancreatic islets using collagenase digestion. Lyse islets in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-50 µg of protein lysate on a 10-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-PERK (Thr980), total PERK, p-eIF2α (Ser51), total eIF2α, ATF4, and CHOP. A loading control such as β-actin or GAPDH should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

-

Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensities.[14]

Measurement of Beta-Cell Mass and Proliferation

These methods are used to quantify changes in the beta-cell population in pancreatic tissue sections.[15][16]

-

Tissue Preparation: Perfuse and fix the pancreas with 4% paraformaldehyde, embed in paraffin, and cut serial sections.

-

Immunohistochemistry:

-

For beta-cell mass, stain sections with an anti-insulin antibody.

-

For proliferation, co-stain with anti-insulin and an antibody against a proliferation marker like Ki67 or incorporate and stain for BrdU.

-

-

Image Acquisition: Scan the entire pancreatic section at high resolution to create a digital image.

-

Image Analysis: Use image analysis software (e.g., ImageJ, Visiopharm) to:

-

Measure the total pancreatic area and the insulin-positive area.

-

Calculate beta-cell mass as the product of the relative insulin-positive area and the pancreatic weight.

-

Quantify the percentage of Ki67-positive or BrdU-positive beta-cells.[17]

-

Intracellular Calcium Imaging

This technique is used to measure changes in cytosolic Ca²⁺ concentration in response to stimuli.[10][18]

-

Islet Preparation and Dye Loading: Isolate islets and incubate them with a Ca²⁺-sensitive fluorescent dye such as Fura-2 AM.

-

Perifusion and Stimulation: Place the islets in a perifusion chamber on a microscope stage and perifuse with Krebs-Ringer buffer (KRB) with a basal glucose concentration. Stimulate with high glucose, KCl, or other secretagogues.

-

Image Acquisition: Excite the Fura-2 dye at 340 nm and 380 nm and capture the emission at 510 nm using a fluorescence microscope equipped with a high-speed camera.

-

Data Analysis: Calculate the ratio of fluorescence intensities (340/380 nm), which is proportional to the intracellular Ca²⁺ concentration. Analyze parameters such as the amplitude, frequency, and area under the curve of the Ca²⁺ response.

Figure 3: A typical experimental workflow for studying PERK function.

Conclusion and Future Directions

PERK is a critical regulator of pancreatic beta-cell physiology and pathology. Its functions extend beyond the canonical ER stress response to encompass fundamental aspects of beta-cell development, insulin biogenesis, and secretion. The dual nature of PERK signaling, being both essential for beta-cell health and a mediator of their demise under chronic stress, presents a significant challenge for therapeutic intervention.

Future research should focus on dissecting the downstream effectors that mediate the distinct physiological and pathological outcomes of PERK signaling. Identifying ways to selectively inhibit the pro-apoptotic arm of the PERK pathway while preserving its essential physiological functions could offer novel therapeutic strategies for the treatment of diabetes. Furthermore, the development of more specific and targeted PERK modulators will be crucial for translating our understanding of PERK biology into clinical applications. The use of advanced techniques such as single-cell RNA sequencing and spatial proteomics will undoubtedly provide deeper insights into the context-dependent roles of PERK in individual beta-cells within the islet microenvironment.[19]

References

- 1. PERK in the life and death of the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PERK leads a hub dictating pancreatic β cell homoeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PERK in beta cell biology and insulin biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PERK in beta cell biology and insulin biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.psu.edu [pure.psu.edu]

- 6. Frontiers | Pathological β-Cell Endoplasmic Reticulum Stress in Type 2 Diabetes: Current Evidence [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PERK Regulates the Proliferation and Development of Insulin-Secreting Beta-Cell Tumors in the Endocrine Pancreas of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insulin Secretion and Ca2+ Dynamics in β-Cells Are Regulated by PERK (EIF2AK3) in Concert with Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The PERK Eukaryotic Initiation Factor 2α Kinase Is Required for the Development of the Skeletal System, Postnatal Growth, and the Function and Viability of the Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. joe.bioscientifica.com [joe.bioscientifica.com]

- 14. researchgate.net [researchgate.net]

- 15. Determining Beta Cell Mass, Apoptosis, Proliferation, and Individual Beta Cell Size in Pancreatic Sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determining Beta Cell Mass, Apoptosis, Proliferation, and Individual Beta Cell Size in Pancreatic Sections | Springer Nature Experiments [experiments.springernature.com]

- 17. Automated quantification of pancreatic β-cell mass - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Glucose-Stimulated Calcium Dynamics in Beta Cells From Male C57BL/6J, C57BL/6N, and NMRI Mice: A Comparison of Activation, Activity, and Deactivation Properties in Tissue Slices [frontiersin.org]

- 19. Inhibition of the Eukaryotic Initiation Factor-2-α Kinase PERK Decreases Risk of Autoimmune Diabetes in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Perk-IN-2: A Technical Guide to its Mechanism and Impact on Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Perk-IN-2, a potent and selective inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a critical mediator of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis. This guide details the mechanism of action of this compound, its impact on the PERK signaling pathway and downstream protein synthesis, and provides comprehensive experimental protocols for its characterization.

Introduction to the PERK Signaling Pathway

The endoplasmic reticulum (ER) is a crucial organelle responsible for the folding and modification of a significant portion of the cellular proteome. Various physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this stress, cells activate the Unfolded Protein Response (UPR). The UPR is orchestrated by three ER-transmembrane proteins: inositol-requiring enzyme 1 (IRE1), activating transcription factor 6 (ATF6), and PERK.

Under ER stress, PERK is activated through dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[1][2] This phosphorylation event converts eIF2α from a substrate to an inhibitor of its guanine nucleotide exchange factor, eIF2B. This inhibition leads to a global reduction in protein synthesis, thereby decreasing the protein load entering the ER. Paradoxically, the phosphorylation of eIF2α also facilitates the preferential translation of a select group of mRNAs, most notably the activating transcription factor 4 (ATF4).[2] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[2]

This compound: A Potent PERK Inhibitor

This compound is a small molecule inhibitor of PERK with high potency. Its primary mechanism of action is the competitive inhibition of the ATP-binding pocket of the PERK kinase domain, thereby preventing its autophosphorylation and subsequent activation.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been characterized through in vitro kinase assays and cell-based assays.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (in vitro kinase assay) | 0.2 nM | Recombinant PERK | [3][4][5] |

| IC50 (PERK autophosphorylation) | 0.03 - 0.1 µM | A549 cells | [3][6] |

Table 1: In vitro and cellular potency of this compound.

Impact of PERK Inhibition on Protein Synthesis